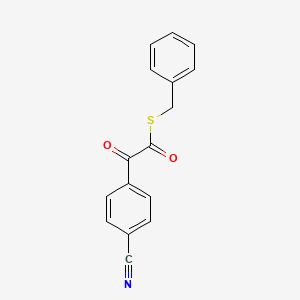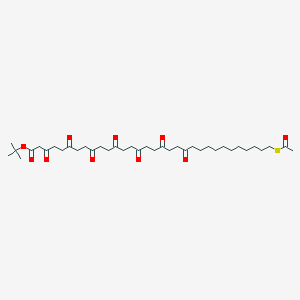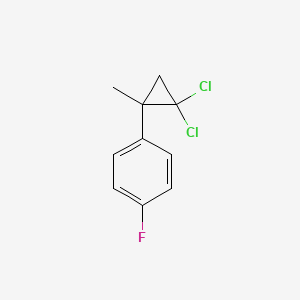
1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane is a complex organic compound that features a unique adamantane core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane typically involves multi-step organic reactions. A common approach might include:
Formation of the adamantane core: This can be achieved through a series of cyclization reactions.
Introduction of the bromophenyl group: This step might involve a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Phosphorylation: The incorporation of the phosphorus atom can be done using phosphorus trichloride (PCl3) or other phosphorus-containing reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NBS for bromination, concentrated nitric acid (HNO3) for nitration.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetramethyl-2,4,8-trioxo-6-phenyl-6-phosphaadamantane: Similar structure but without the bromine atom.
1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(4-bromophenyl)-6-phosphaadamantane: Bromine atom at a different position on the phenyl ring.
Uniqueness
1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C19H20BrO3P |
|---|---|
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-1,3,5,7-tetramethyl-2-phosphatricyclo[3.3.1.13,7]decane-4,6,8-trione |
InChI |
InChI=1S/C19H20BrO3P/c1-16-9-18(3)15(23)17(2,13(16)21)10-19(4,14(16)22)24(18)12-8-6-5-7-11(12)20/h5-8H,9-10H2,1-4H3 |
Clé InChI |
BSDOZEHGFSSFPU-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3(C(=O)C(C1=O)(CC(C2=O)(P3C4=CC=CC=C4Br)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


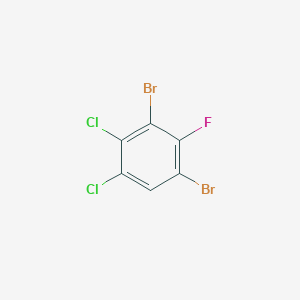
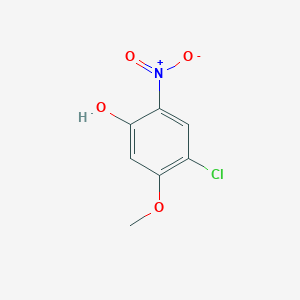


![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)

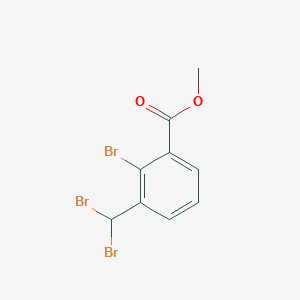
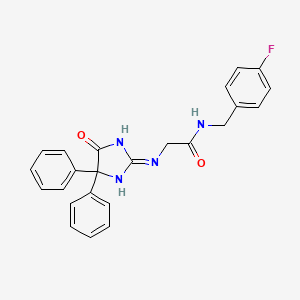
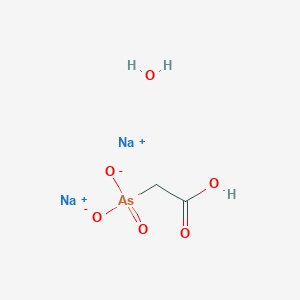

![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)
